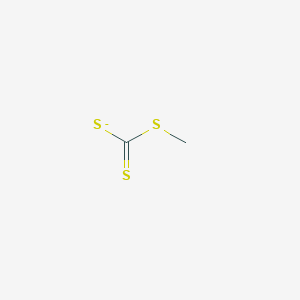
Monomethyl carbonotrithioate
Descripción general
Descripción
Monomethyl carbonotrithioate is a chemical compound with the molecular formula C2H4S3 and a molecular weight of 124.25 . It is also known by other names such as Telmisartan Impurity 26, Carbonotrithioic acid, monomethyl ester (9CI), and Methylthioxanthic Acid .
Synthesis Analysis
This compound can be synthesized from Carbon disulfide and Sodium thiomethoxide .Molecular Structure Analysis
The molecular structure of this compound consists of carbon, hydrogen, and sulfur atoms. The exact arrangement of these atoms in the molecule can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a melting point of 126-128 °C and a boiling point of 88-91 °C under a pressure of 5 Torr. It has a density of 1.2538 g/cm3. The pKa value is predicted to be 3.48±0.60 .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles : Monomethyl carbonotrithioate is involved in the synthesis of 2-thio-substituted benzothiazoles via a domino condensation/S-arylation/heterocyclization process. This process, using carbon disulfide and thiols in the presence of K(2)CO(3), generates carbonotrithioate salts that undergo coupling and intramolecular condensation to afford heterocycles with good diversity (Liu et al., 2011).
Biomedical Applications of Carbon Nanotubes : Carbon nanotubes (CNTs), closely related to carbon compounds like this compound, have numerous applications in biomedical fields including drug delivery, gene therapy, biosensors, and tissue engineering. However, their toxicity is a major concern (Alshehri et al., 2016).
Carbon Nanotubes and Graphene in Three-Dimensional Architectures : The unique properties of carbon allotropes like carbon nanotubes and graphene, closely related to this compound, have led to their use in various applications, including photocatalysis, electrochemistry, and sensor technology (Nardecchia et al., 2013).
Carbonylation Reactions in Organic Synthesis : this compound, being related to carbonyl compounds, has relevance in the field of carbonylation reactions with carbon monoxide, used in synthesizing various carbonyl compounds (Wu et al., 2014).
Electrochemical Reduction of Carbon Dioxide : Research on gold-copper bimetallic nanoparticles for the electrochemical reduction of carbon dioxide, which can have connections to this compound due to its involvement in carbon-related reactions (Kim et al., 2014).
Acetylenic All-Carbon and Carbon-Rich Compounds : The study of acetylenic molecular and polymeric carbon allotropes, closely associated with carbon compounds like this compound, has opened new avenues in materials science (Diederich, 1994).
Applications of Metal–Organic‐Framework‐Derived Carbon Materials : These materials, related to this compound, find applications in batteries, supercapacitors, electrocatalytic reactions, water treatment, and more (Yang et al., 2018).
Carbon Nanostructures in Various Applications : Carbon nanostructures, including those related to this compound, have been studied for their properties and applications in various fields (Tuček, 2015).
Propiedades
IUPAC Name |
methylsulfanylmethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4S3/c1-5-2(3)4/h1H3,(H,3,4)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAOZLQUOVRCEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3S3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721240 | |
| Record name | Methyl carbonotrithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1113-26-4 | |
| Record name | Methyl carbonotrithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propyl 2-methylprop-2-enoate](/img/structure/B1170458.png)
